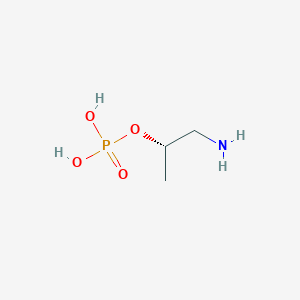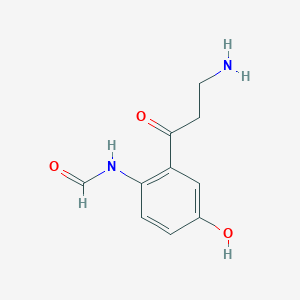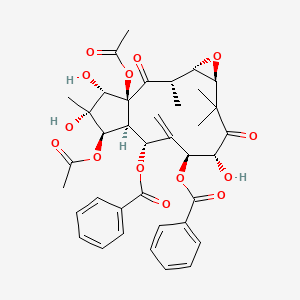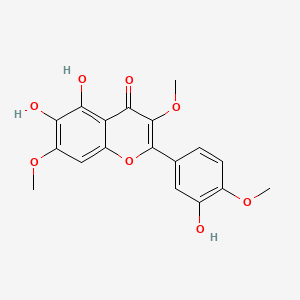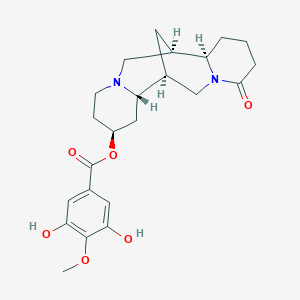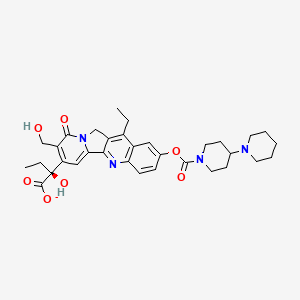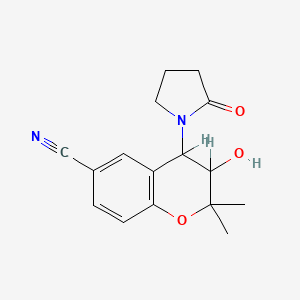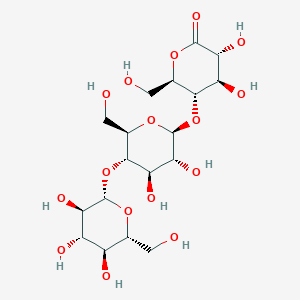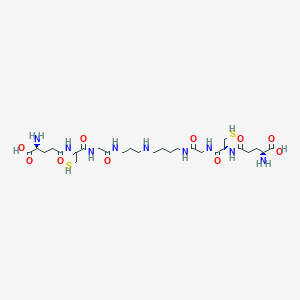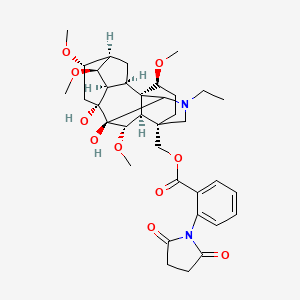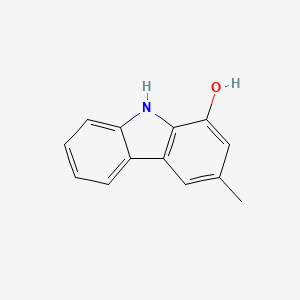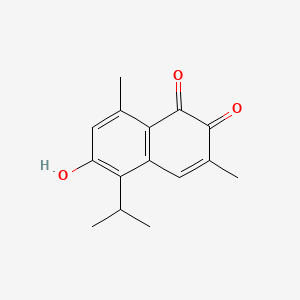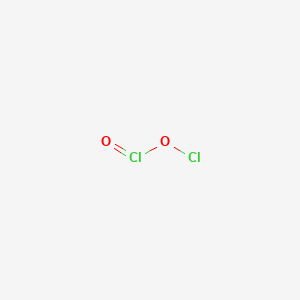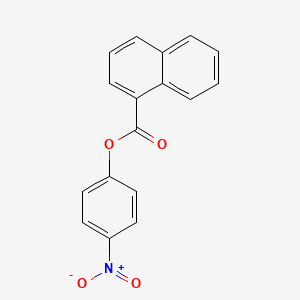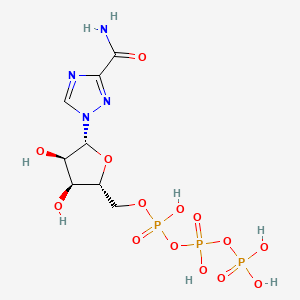
Ribavirin 5'-triphosphate
Vue d'ensemble
Description
Synthesis Analysis
RTP is synthesized from ribavirin through cellular enzymatic pathways. Ribavirin is metabolized to its mono-, di-, and triphosphate derivatives, with RTP being the major species formed. This phosphorylation process is dose-dependent and varies between infected and uninfected cells, suggesting a complex interaction with cellular enzymes and pathways (Smee & Matthews, 1986).
Molecular Structure Analysis
The molecular structure of RTP, as determined through crystallography and structural studies, reveals its ability to compete with natural nucleotides like guanosine 5'-triphosphate (GTP) for binding to viral enzymes. This competition is crucial for its antiviral activity, particularly against RNA viruses where RTP acts by inhibiting viral RNA polymerase or other critical enzymes involved in viral replication (Benarroch et al., 2004).
Chemical Reactions and Properties
RTP inhibits viral RNA polymerase and other enzymatic activities essential for viral replication. Its competitive inhibition with respect to adenosine 5'-triphosphate (ATP) and GTP, and its incorporation into viral RNA leads to lethal mutagenesis of the viral genome, a mechanism proposed for its broad-spectrum antiviral activity (Cameron & Castro, 2001).
Physical Properties Analysis
The phosphorylation of ribavirin to RTP within cells is critical for its antiviral effect. RTP's stability and concentration in cells are influenced by the presence of the virus, the extracellular concentration of ribavirin, and cellular enzymes. Its rapid degradation upon drug removal highlights the dynamic nature of its physical presence within the cellular environment, influencing its antiviral efficacy (Smee & Matthews, 1986).
Chemical Properties Analysis
RTP's chemical properties, including its ability to induce mutations in the viral genome and compete with natural nucleotides, underline its mechanism of action against RNA viruses. Its synthesis, stability, and interaction with viral and cellular components are essential for its antiviral activity. The understanding of RTP's chemical properties provides insights into its role as an antiviral agent and the potential for the development of new therapeutic strategies based on its mechanism of action (Parker, 2005).
Applications De Recherche Scientifique
Inhibition of Viral Enzymes : Ribavirin 5'-triphosphate inhibits the activity of specific viral enzymes, such as the dengue virus 2′-O-methyltransferase NS5 domain. This inhibition helps in combating RNA virus infections (Benarroch et al., 2004).
Selective Inhibition of Viral Replication : It selectively inhibits influenza virus ribonucleic acid polymerase, which is vital in the replication of the influenza virus. This selective inhibition makes it a potent antiviral agent (Eriksson et al., 1977).
Interference with mRNA Capping : Ribavirin triphosphate competes with the natural substrates of mRNA capping enzymes in viral mRNA synthesis, which may explain its broad-spectrum antiviral activity against both DNA and RNA viruses (Goswami et al., 1979).
Inhibition of HIV Reverse Transcriptase : It has been found to inhibit human immunodeficiency virus reverse transcriptase, an essential enzyme for HIV replication (Fernandez-Larsson & Patterson, 1990).
Broad Spectrum Antiviral Activity : Ribavirin exhibits broad-spectrum antiviral activity by inhibiting various steps in viral replication, such as IMPDH inhibition and interactions with viral RNA polymerases (Krajczyk et al., 2014).
Mechanism of Lethal Mutagenesis : Ribavirin triphosphate can cause lethal mutagenesis of the viral genome by being utilized by the viral RNA-dependent RNA polymerase, leading to increased mutations and decreased yield of infectious virus (Cameron & Castro, 2001).
Metabolism in Viral Infections : The metabolism of ribavirin to its triphosphate form is enhanced in respiratory syncytial virus-infected cells compared to uninfected cells, indicating a specific interaction with viral processes (Smee & Matthews, 1986).
Pharmacokinetic Studies : Pharmacokinetic modeling studies have been conducted to better understand the disposition of ribavirin and its phosphorylated forms in patients with chronic hepatitis C virus infection, providing insights into its clinical pharmacology (Wu et al., 2015).
Safety And Hazards
When handling Ribavirin 5’-triphosphate, it is recommended to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Ribavirin has been used as an antiviral agent for several decades and has activity against numerous viruses. Its major use clinically has been in the treatment of respiratory syncytial virus in paediatric patients and chronic HCV infection in both children and adults . The potential use of ribavirin as a treatment for acute myeloid leukemia is currently under investigation .
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N4O14P3/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(24-8)1-23-28(19,20)26-29(21,22)25-27(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H,21,22)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJOCKKLRMRSEQ-AFCXAGJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N4O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212490 | |
| Record name | Ribavirin 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ribavirin 5'-triphosphate | |
CAS RN |
63142-71-2 | |
| Record name | Ribavirin triphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63142-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribavirin 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063142712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribavirin 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIBAVIRIN TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA6L2VRY2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



